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Compound of Interest

Compound Name: 3-Thiazol-2-yl-benzaldehyde

Cat. No.: B1320473 Get Quote

An In-depth Technical Guide on the Structural Elucidation and Characterization of 3-Thiazol-2-
yl-benzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of 3-Thiazol-2-yl-
benzaldehyde, a heterocyclic aromatic compound of interest in medicinal chemistry and

materials science. It details the compound's physicochemical properties, outlines a standard

synthetic protocol via the Suzuki-Miyaura cross-coupling reaction, and presents its structural

characterization through key spectroscopic methods. The guide is intended to serve as a

foundational resource for researchers working with thiazole-containing scaffolds.

Introduction
Thiazole is a five-membered heterocyclic ring containing both sulfur and nitrogen, which is a

core structural component in numerous biologically active compounds and pharmaceutical

drugs.[1][2] Thiazole derivatives are known to exhibit a wide spectrum of pharmacological

activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][3]

The compound 3-Thiazol-2-yl-benzaldehyde incorporates this versatile thiazole ring attached

to a benzaldehyde moiety, making it a valuable building block for the synthesis of more

complex molecules and potential drug candidates in discovery pipelines.[3] Its structural

elucidation and characterization are crucial for ensuring purity and confirming its identity for

subsequent applications.
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Physicochemical and Structural Properties
The fundamental properties of 3-Thiazol-2-yl-benzaldehyde are summarized below. These

identifiers are essential for substance registration, safety data management, and literature

searches.

Property Value Reference

IUPAC Name
3-(1,3-thiazol-2-

yl)benzaldehyde
[4]

Molecular Formula C₁₀H₇NOS [4]

Molecular Weight 189.23 g/mol [4]

CAS Number 885465-97-4 [5]

Appearance Solid [4]

Canonical SMILES O=Cc1cccc(c1)-c2nccs2 [4]

InChI Key
YJMGIEKCDQXKKZ-

UHFFFAOYSA-N
[4]

Synthesis and Structural Elucidation
The synthesis of 3-Thiazol-2-yl-benzaldehyde is efficiently achieved via a palladium-catalyzed

Suzuki-Miyaura cross-coupling reaction. This method is one of the most robust and versatile for

forming carbon-carbon bonds between aromatic and heteroaromatic rings.[6] The reaction

couples 2-bromothiazole with 3-formylphenylboronic acid.

General Suzuki-Miyaura Coupling Workflow
The logical flow for the synthesis of the target compound is depicted below. It involves the

reaction of an aryl boronic acid with a heteroaryl halide in the presence of a palladium catalyst

and a base.[7]
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Fig. 1: Suzuki-Miyaura Synthesis Workflow.

Detailed Experimental Protocol
The following protocol describes a representative procedure for the synthesis of 3-Thiazol-2-yl-
benzaldehyde.

Materials:

3-Formylphenylboronic acid (1.2 equiv)

2-Bromothiazole (1.0 equiv)

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3-5 mol%)[7]

Potassium carbonate (K₂CO₃) (2.0 equiv)[7]

1,2-Dimethoxyethane (DME) and Water (4:1 mixture)
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Ethyl acetate

Brine solution

Anhydrous magnesium sulfate (MgSO₄)

Inert gas (Argon or Nitrogen)

Procedure:

To a dry round-bottom flask, add 3-formylphenylboronic acid, 2-bromothiazole, Pd(dppf)Cl₂,

and K₂CO₃.

Purge the flask with an inert gas for 10-15 minutes.

Add the degassed DME/water solvent mixture to the flask.

Heat the reaction mixture to 80-90°C and stir vigorously under the inert atmosphere for 4-12

hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate

the organic layer.

Wash the organic layer sequentially with water and brine solution.[6]

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under

reduced pressure to obtain the crude product.

Purify the crude solid by column chromatography on silica gel (e.g., using a hexane/ethyl

acetate gradient) to yield pure 3-Thiazol-2-yl-benzaldehyde.

Spectroscopic Characterization
The structure of the synthesized compound is confirmed using a combination of spectroscopic

techniques. The data presented in the tables below are representative values expected for 3-
Thiazol-2-yl-benzaldehyde based on analyses of structurally similar compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the

molecule.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~10.10 s 1H Aldehyde (-CHO)

~8.20 t 1H Phenyl C2-H

~8.05 d 1H Phenyl C6-H

~7.90 d 1H Thiazole C4-H

~7.70 d 1H Phenyl C4-H

~7.60 t 1H Phenyl C5-H

| ~7.40 | d | 1H | Thiazole C5-H |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Assignment

~192.0 Aldehyde (C=O)

~168.0 Thiazole C2

~144.0 Thiazole C4

~137.0 Phenyl C1

~134.0 Phenyl C3

~132.0 Phenyl C6

~130.0 Phenyl C5

~129.0 Phenyl C2

~128.0 Phenyl C4

| ~121.0 | Thiazole C5 |

Infrared (IR) Spectroscopy & Mass Spectrometry (MS)
IR spectroscopy identifies the functional groups present, while mass spectrometry confirms the

molecular weight.

Table 3: IR and MS Data

Technique Value Assignment

IR (KBr, cm⁻¹) ~1700 C=O stretch (aldehyde)

~1580, 1470 C=C stretch (aromatic)

~3100 C-H stretch (aromatic)

MS (ESI+) m/z = 190.03 [M+H]⁺

| | m/z = 212.01 | [M+Na]⁺ |

Role in Drug Discovery
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Heterocyclic compounds like 3-Thiazol-2-yl-benzaldehyde are foundational in drug discovery.

They often serve as starting fragments or key intermediates in the synthesis of larger, more

complex molecules with potential therapeutic activity. The general workflow from a starting

compound to a drug candidate is a multi-stage process.
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Fig. 2: Heterocyclic Compound Drug Discovery Workflow.
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Conclusion
3-Thiazol-2-yl-benzaldehyde is a well-defined chemical entity whose structure can be reliably

synthesized and confirmed through standard organic chemistry techniques. The Suzuki-

Miyaura coupling provides an efficient route for its preparation, and its structural integrity is

unequivocally established by NMR, IR, and MS analyses. As a versatile heterocyclic building

block, it holds potential for applications in the development of novel pharmaceuticals and

functional materials, warranting its place as a compound of interest for further research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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